molecular formula C9H18O2 B13212551 3,3,5,5-Tetramethyltetrahydro-2H-pyran-4-OL

3,3,5,5-Tetramethyltetrahydro-2H-pyran-4-OL

Cat. No.: B13212551
M. Wt: 158.24 g/mol
InChI Key: OFLGKFRVOSPZPH-UHFFFAOYSA-N
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Description

3,3,5,5-Tetramethyltetrahydro-2H-pyran-4-OL is an organic compound with the molecular formula C9H18O2 It is a tetrahydropyran derivative, characterized by the presence of four methyl groups at the 3 and 5 positions of the tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5,5-Tetramethyltetrahydro-2H-pyran-4-OL typically involves the cyclization of suitable precursors under acidic or basic conditions. One common method involves the reaction of 2,2,4,4-tetramethyl-1,3-pentanediol with an acid catalyst to induce cyclization and form the desired tetrahydropyran ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,3,5,5-Tetramethyltetrahydro-2H-pyran-4-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3,5,5-Tetramethyltetrahydro-2H-pyran-4-OL has various applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,5,5-Tetramethyltetrahydro-2H-pyran-4-OL depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions, influencing its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it valuable in various applications .

Properties

IUPAC Name

3,3,5,5-tetramethyloxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-8(2)5-11-6-9(3,4)7(8)10/h7,10H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLGKFRVOSPZPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCC(C1O)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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